3-Methoxy-4-nitropicolinonitrile
Overview
Description
3-Methoxy-4-nitropicolinonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a cyano group at the second position, a methoxy group at the third position, and a nitro group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-nitropicolinonitrile typically involves multi-step reactions starting from readily available pyridine derivativesThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-nitropicolinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group at the fourth position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 2-cyano-3-methoxy-4-aminopyridine or 2-cyano-3-methoxy-4-thiopyridine.
Reduction: The major product is 2-cyano-3-methoxy-4-aminopyridine.
Oxidation: The major product is 2-cyano-3-hydroxy-4-nitropyridine.
Scientific Research Applications
3-Methoxy-4-nitropicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and insecticides.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitropicolinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the cyano, methoxy, and nitro groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-nitropyridine: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxy-4-nitropyridine:
2-Cyano-4-nitropyridine: Lacks the methoxy group, which can alter its reactivity and applications.
Uniqueness
3-Methoxy-4-nitropicolinonitrile is unique due to the combination of the cyano, methoxy, and nitro groups on the pyridine ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-methoxy-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5N3O3/c1-13-7-5(4-8)9-3-2-6(7)10(11)12/h2-3H,1H3 |
InChI Key |
VJCLVBAMDYFTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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